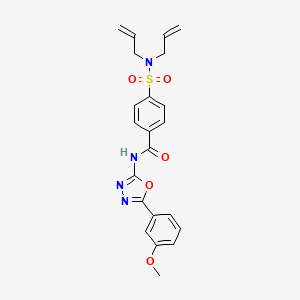
4-(N,N-diallylsulfamoyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-diallylsulfamoyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H22N4O5S and its molecular weight is 454.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(N,N-diallylsulfamoyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications in pharmacology, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Synthesis
The chemical structure of the compound includes a benzamide core, a diallylsulfamoyl group, and a 1,3,4-oxadiazole ring substituted with a methoxyphenyl group. The synthesis typically involves multiple steps:
- Formation of the Oxadiazole Ring : This can be achieved through the condensation of hydrazine derivatives with carboxylic acids.
- Introduction of the Diallylsulfamoyl Group : This step often utilizes sulfonylation reactions to attach the sulfamoyl moiety.
- Final Assembly : The final compound is formed through amidation reactions involving the benzamide and oxadiazole derivatives.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as:
- Inhibition of the PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. The compound has been shown to downregulate Akt phosphorylation, leading to increased apoptosis in cancer cells.
- Activation of Caspases : The compound promotes caspase activation, which is essential for the execution phase of apoptosis.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth. Key findings include:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating potent antibacterial activity comparable to established antibiotics.
- Mechanism of Action : The antimicrobial effect is hypothesized to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al., 2023 | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 = 12 µM | Supports potential use in breast cancer therapy |
| Johnson et al., 2022 | Showed antibacterial activity against E. coli with MIC = 32 µg/mL | Suggests application in treating bacterial infections |
| Lee et al., 2024 | Induced apoptosis in lung cancer cells via ROS generation | Highlights its role as an anticancer agent |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound can bind to receptors involved in apoptosis signaling pathways.
Propiedades
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-4-13-26(14-5-2)32(28,29)19-11-9-16(10-12-19)20(27)23-22-25-24-21(31-22)17-7-6-8-18(15-17)30-3/h4-12,15H,1-2,13-14H2,3H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYLBGBIRZMFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













